Piperacillin amide is a chemical compound derived from piperacillin, a broad-spectrum antibiotic belonging to the class of beta-lactam antibiotics. It is recognized for its effectiveness against a wide range of gram-positive and gram-negative bacteria. Piperacillin itself is often used in combination with a beta-lactamase inhibitor, such as tazobactam, to enhance its efficacy against resistant bacterial strains.
Piperacillin amide can be identified as an impurity in the synthesis of piperacillin, which is produced through various synthetic routes. The compound has been studied for its chemical properties and potential applications in pharmaceutical formulations.
Piperacillin amide falls under the category of beta-lactam antibiotics. Specifically, it is classified as an amide derivative of piperacillin, which is characterized by the presence of a beta-lactam ring in its structure.
The synthesis of piperacillin amide typically involves the amidation of piperacillin. Various methods have been developed to produce piperacillin with low impurity content, including:
The synthesis process may involve controlling temperature, pressure, and reactant concentrations to optimize yield and purity. Techniques such as high-performance liquid chromatography are employed to monitor reaction progress and purify the final product.
The molecular structure of piperacillin amide retains the core beta-lactam ring characteristic of beta-lactam antibiotics, with an additional amide functional group. The structural formula can be represented as follows:
Key structural features include:
Piperacillin amide can undergo various chemical reactions typical for amides, including hydrolysis and acylation. Notably, it may also participate in:
The reactivity of piperacillin amide can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these reactions is crucial for developing formulations that maintain stability during storage and use.
Piperacillin exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. The mechanism involves binding to penicillin-binding proteins (PBPs), which are critical for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria.
Research indicates that piperacillin's efficacy is enhanced when used in combination with beta-lactamase inhibitors, as it allows for effective treatment against bacteria that produce enzymes capable of degrading beta-lactams .
Piperacillin amide has potential applications in various scientific fields:
Piperacillin amide (C₂₃H₂₈N₅O₇S) is a structurally distinct impurity arising from piperacillin, a β-lactam antibiotic. Its core consists of a penam β-lactam ring fused to a thiazolidine ring, characteristic of penicillin derivatives. The defining structural modification is the replacement of the carboxylic acid group at C2 (present in piperacillin) with a carboxamide functionality (-CONH₂) [1] [4]. This alteration significantly impacts the molecule’s polarity and ionization potential. Key functional groups include:
Table 1: Functional Group Analysis of Piperacillin Amide
Position | Functional Group | Chemical Significance |
---|---|---|
C2 | Carboxamide (-CONH₂) | Eliminates carboxylic acid ionization; increases hydrolytic stability |
C6 side chain | Arylacetamide | Hydrophobic anchor; influences protein binding |
N4 side chain | Ethyl-2,3-dioxopiperazine | Polybasic site; participates in chelation and pH-dependent reactions |
S1/C5/C6 | Thiazolidine-β-lactam fused ring | Reactive core; degradation site |
Comprehensive spectroscopic studies enable unambiguous identification of piperacillin amide:
¹³C NMR: Carbonyl resonances at δ 170–178 (β-lactam, amide, dioxopiperazine); C2 carbon at δ 58–60 [1].
Infrared Spectroscopy (IR)Key absorptions: 1765 cm⁻¹ (β-lactam C=O stretch), 1660–1680 cm⁻¹ (amide I band), 1540 cm⁻¹ (amide II band), and 1645 cm⁻¹ (dioxopiperazine C=O). Absence of broad O-H stretch (2500-3300 cm⁻¹) differentiates it from piperacillin [1].
Mass SpectrometryEarly studies used Field Desorption (FD-MS) and Fast Atom Bombardment (FAB-MS) to confirm molecular mass (m/z 516.5 [M+H]⁺). Collision Activation Decomposition (CAD) fragments revealed characteristic cleavages:
Table 2: Spectroscopic Signatures of Piperacillin Amide
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (D₂O) | δ 5.62 (d, J=4 Hz, 1H) | C6-H (penam) |
δ 4.40 (s, 2H) | C2-CH₂CONH₂ | |
δ 3.55 (m, 4H) | Dioxopiperazine -CH₂- | |
IR (KBr) | 1765 cm⁻¹ | β-lactam carbonyl stretch |
1675 cm⁻¹ | Amide I (C=O) | |
FAB-MS | m/z 516.5 | [M+H]⁺ |
m/z 160 | Thiazolidine cleavage |
Piperacillin amide exhibits distinct ionization behavior compared to piperacillin due to its C2 carboxamide group:
Piperacillin amide displays complex degradation kinetics influenced by pH, temperature, and solutes:
Alkaline Conditions (pH > 8): Accelerated degradation via nucleophilic attack on the β-lactam carbonyl. Degradation products include piperazine ring-opened species and penilloate amides. k at pH 9.0 and 25°C increases to 6.3 × 10⁻² h⁻¹ [3] [9].
Thermal Instability:Degrades rapidly at elevated temperatures (t₁/₂ = 4.2 h at 60°C in neutral buffer). Activation energy (Ea) for β-lactam cleavage is ~85 kJ/mol [1] [3].
Compatibility Challenges:Reacts with aminoglycosides (e.g., tobramycin) at pH 6.0 via nucleophilic attack of the aminoglycoside 3″-NH₂ group on the β-lactam carbonyl, forming covalent adducts. This reaction is suppressed below pH 4.0 due to protonation of the nucleophile [8].
Formulation Stability:In infusion systems (e.g., elastomeric pumps), degradation accelerates at 37°C vs. 25°C. After 24h at 37°C in dextrose solution, degradation reaches 8–12%. Buffering capacity significantly influences stability; citrate buffers (pH 6.0) enhance degradation compared to unbuffered solutions [9].
Table 3: Stability Parameters of Piperacillin Amide
Condition | Degradation Rate Constant (k) | Half-life (t₁/₂) | Major Degradation Pathway |
---|---|---|---|
pH 2.0, 25°C | 1.8 × 10⁻³ h⁻¹ | 385 h | β-lactam hydrolysis |
pH 7.0, 25°C | 3.5 × 10⁻³ h⁻¹ | 198 h | β-lactam hydrolysis + aggregation |
pH 9.0, 25°C | 6.3 × 10⁻² h⁻¹ | 11 h | β-lactam cleavage + dioxopiperazine hydrolysis |
pH 6.0 + tobramycin | 0.12 h⁻¹ | 5.8 h | Nucleophilic adduct formation |
37°C (dextrose solution) | 0.035 h⁻¹ | 19.8 h | Hydrolysis + polymer formation |
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